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Compound of Interest |

Compound Name: 4-Chlorophenylsulfonylacetone
CAS No.: 5000-48-6
Cat. No.: B1584173
- 7

A Versatile Sulfone Scaffold for Heterocyclic
Synthesis & Drug Discovery
Executive Summary

4-Chlorophenylsulfonylacetone (1-(4-chlorophenylsulfonyl)propan-2-one) is a high-value
organosulfur intermediate characterized by its active methylene functionality. Flanked by a
strong electron-withdrawing sulfonyl group and a carbonyl group, the C-2 methylene protons
exhibit enhanced acidity (

in DMSO), rendering the molecule highly reactive toward electrophiles.

This whitepaper provides a comprehensive technical guide on the synthesis, reactivity, and
pharmaceutical applications of 4-Chlorophenylsulfonylacetone. It is primarily utilized as a
building block for polysubstituted pyrazoles, pyrroles, and peptidomimetic scaffolds in drug
discovery programs targeting antimicrobial and anti-inflammatory pathways.

Chemical Profile & Properties[1][2][3][4][5][6]1[7]1[8][9]

The compound is a stable crystalline solid at room temperature. Its structural integrity relies on
the sulfone bridge, which provides metabolic stability compared to sulfides or sulfoxides.

© 2026 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b1584173?utm_src=pdf-interest
https://www.benchchem.com/product/b1584173?utm_src=pdf-body
https://www.benchchem.com/product/b1584173?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1584173?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Property Specification
IUPAC Name 1-(4-Chlorobenzenesulfonyl)propan-2-one
CAS Number 5000-48-6

Molecular Formula

Molecular Weight 232.69 g/mol
Appearance White to off-white crystalline powder
Melting Point 89-91°C

Soluble in DCM, Acetone, DMSO; Slightly

Solubilit
Y soluble in Ethanol; Insoluble in Water

Reactivity Class -Ketosulfone (Active Methylene)

Synthetic Pathway: Nucleophilic Substitution[2]

The industrial and laboratory standard for synthesizing 4-Chlorophenylsulfonylacetone
involves the nucleophilic substitution of chloroacetone by sodium 4-chlorobenzenesulfinate.
This method is preferred over oxidation of the corresponding sulfide due to higher yields and
avoidance of over-oxidation byproducts.

3.1 Mechanistic Workflow
The reaction proceeds via an

mechanism where the sulfinate anion attacks the

-carbon of chloroacetone. The reaction is typically conducted in a polar protic solvent
(Ethanol/Water) to solvate the sodium cation, enhancing the nucleophilicity of the sulfinate
anion.
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Figure 1: Synthesis of 4-Chlorophenylsulfonylacetone via nucleophilic substitution of
chloroacetone.[1]

Experimental Protocol: Synthesis & Purification

Safety Warning: Chloroacetone is a potent lacrymator (tear gas agent). All operations must be
performed in a properly functioning fume hood. Wear chemical-resistant gloves and eye
protection.

4.1 Materials

e Sodium 4-chlorobenzenesulfinate (1.0 equiv, 20 mmol, ~4.3 g)
e Chloroacetone (1.1 equiv, 22 mmol, ~1.75 mL)
o Ethanol (95%, 40 mL)

« Distilled Water (10 mL)

4.2 Procedure

e Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve
sodium 4-chlorobenzenesulfinate (4.3 g) in a mixture of Ethanol (40 mL) and Water (10 mL).

o Addition: Add chloroacetone (1.75 mL) dropwise to the solution at room temperature. Note:
Chloroacetone is dense; ensure vigorous stirring.

o Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 80 °C) for 3—4
hours. Monitor reaction progress by TLC (30% EtOAc/Hexanes). The sulfinate starting
material should disappear.

© 2026 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/product/b1584173?utm_src=pdf-body-img
https://www.benchchem.com/product/b1584173?utm_src=pdf-body
https://patents.google.com/patent/WO1998046786A1/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1584173?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Work-up: Allow the reaction mixture to cool to room temperature. Pour the mixture into ice-
cold water (150 mL) with stirring. The product should precipitate as a white solid.

« Filtration: Collect the precipitate by vacuum filtration. Wash the filter cake with cold water (2 x
20 mL) to remove residual salts and unreacted chloroacetone.

 Purification: Recrystallize the crude solid from hot Ethanol.
o Dissolve in minimum boiling ethanol.
o Allow to cool slowly to room temperature, then to 4 °C.
o Filter the crystals and dry under vacuum.
* Yield: Expected yield is 75-85%. Target Melting Point: 89-91 °C.

Reactivity & Pharmaceutical Applications[6][10][11][12]

The utility of 4-Chlorophenylsulfonylacetone lies in its ability to function as a C3 synthon in
heterocyclic chemistry. The sulfonyl group serves two roles: it activates the adjacent methylene
for condensation and acts as a lipophilic pharmacophore in the final drug molecule.

5.1 Key Transformations

o Knoevenagel Condensation: Reaction with aromatic aldehydes yields

-unsaturated sulfones (vinyl sulfones), which are potent Michael acceptors and potential
cysteine proteases inhibitors.

¢ Pyrazole Synthesis: Reaction with hydrazines (e.g., phenylhydrazine) yields 3-(4-
chlorophenylsulfonyl)-4-methylpyrazoles. This is a critical pathway for generating antifungal
agents.

» Alkylation: The active methylene can be mono- or di-alkylated using alkyl halides and a base

(

or NaH), allowing the construction of complex carbon skeletons.
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Figure 2: Divergent synthesis pathways utilizing the active methylene core.

5.2 Drug Development Context

» Antimicrobial Agents: The 4-chlorophenylsulfonyl moiety is a bioisostere for sulfonamides.
Derivatives synthesized from this ketone have shown efficacy against Candida albicans and
Mycobacterium tuberculosis.

e COX-2 Inhibition: Pyrazoles derived from this scaffold structurally resemble Celecoxib,
leveraging the 4-chlorophenyl group to occupy the hydrophobic pocket of the COX-2
enzyme.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [Technical Whitepaper: 4-Chlorophenylsulfonylacetone].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1584173#4-chlorophenylsulfonylacetone-literature-
review]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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